methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
The final step involves the coupling of the indole and thiazole intermediates through an acylation reaction, followed by esterification to form the carboxylate ester. This process requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiazole ring can also interact with metal ions and other biomolecules, potentially enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and carboxylate ester group.
Thiazole-4-carboxylate derivatives: Share the thiazole ring and carboxylate ester group.
Bromoindole derivatives: Share the bromine-substituted indole moiety.
Uniqueness
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
LGPUDXLQHKOSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.